molecular formula C8H10ClN B035177 4-Chloro-2,3,5-trimethylpyridine CAS No. 109371-18-8

4-Chloro-2,3,5-trimethylpyridine

Cat. No. B035177
M. Wt: 155.62 g/mol
InChI Key: ZAUDMWUHIFBOES-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5-trimethylpyridine is a chemical compound with the molecular formula C8H10ClN and a molecular weight of 155.62 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Chloro-2,3,5-trimethylpyridine involves the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate, which gives 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,3,5-trimethylpyridine consists of a pyridine ring with three methyl groups and one chlorine atom attached .


Physical And Chemical Properties Analysis

4-Chloro-2,3,5-trimethylpyridine has a molecular weight of 155.62 and a molecular formula of C8H10ClN .

Scientific Research Applications

  • Synthesis of Iridium(III) Cyclometalated Compounds : This chemical is used in synthesizing Iridium(III) cyclometalated compounds, which are noted for their luminescence at both low and room temperatures in fluid solution (Neve et al., 1999).

  • Creating Functional Polypyridine Ligands : It serves in synthesizing functional polypyridine ligands like bipyridines and terpyridine at room temperature (Louërat & Gros, 2010).

  • Precatalyst in Alpha-Olefin Oligo- and Polymerization : The compound is used as a precatalyst in alpha-olefin oligo- and polymerization studies, particularly with propene and 1-butene (Fuhrmann et al., 1996).

  • Enhancing Extraction of Cobalt(II) : It enhances the extraction of cobalt(II) into chloroform when used in conjunction with 8-quinolinol and its analogues (Bhatki & Rane, 1978).

  • Synthesis and Characterization : It also plays a role in chemical research for its synthesis and characterization, particularly in its hydrochloride form (Dai Gui, 2004).

  • Pharmaceutical Building Blocks : Trihalopyridinecarboxylic acids formed from 4-chloro-2,3,5-trimethylpyridine are valuable new building blocks for pharmaceutical research (Bobbio & Schlosser, 2001).

  • Use in Dehydrohalogenation Reactions : The compound is useful in dehydrohalogenation reactions and as a reaction solvent or additive (Sherman, 2001).

  • Preparation of 4-Methoxy-2,3-Pyridyne : It serves as an efficient precursor for 4-methoxy-2,3-pyridyne, which can be prepared using directed-deprotonation or fluoride-induced elimination (Walters & Shay, 1995).

  • Gastric-Acid Inhibiting Compounds : 4-methoxy-2,3,5-trimethylpyridine is an important building block for the preparation of gastric-acid inhibiting compounds (Mittelbach et al., 1988).

  • Anticancer Applications : A gold complex derived from 4-chloro-2,4,6-trimethylpyridine showed potential as an anticancer agent (Fazaeli et al., 2011).

Safety And Hazards

The safety data sheet for 4-Chloro-2,3,5-trimethylpyridine advises against its use for medicinal, household, or other uses . It should be handled with care, avoiding contact with skin and eyes, and used only in well-ventilated areas .

properties

IUPAC Name

4-chloro-2,3,5-trimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-5-4-10-7(3)6(2)8(5)9/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUDMWUHIFBOES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557355
Record name 4-Chloro-2,3,5-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3,5-trimethylpyridine

CAS RN

109371-18-8
Record name 4-Chloro-2,3,5-trimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109371-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,3,5-trimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30557355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

200 g 4,6-dichloro-2,3,5-trimethylpyridine dissolved in 300 ml ethanol and 40 ml conc. sulphuric acid. 2 g 10% Pd/C was used as catalyst. The hydrogen pressure was 2 bar and the hydrogenation was stopped when 1 equivalent of hydrogen had been consumed. After evaporation of alcohol and dilution with water and adjustment of pH to 2.1 the water was extracted with toluene. The toluene contains all starting material and 6-chloro-2,3,5-trimethylpyridine and the water phase 4-chloro-2,3,5-trimethylpyridine and 2,3,5-trimethylpyridine. The pH of the water phase is adjusted to 4.6 and extracted with toluene (3x100 ml). All 4-chloro-2,3,5-trimethylpyridine is in the toluene layer and the 2,3,5-trimethylpyridine in the water. Evaporation of the toluene gave 4-chloro-2,3,5-trimethylpyridine in 78% yield (liquid). NMR: 2×3H, 2,3; 3H, 2,5(s); 1H, 8,25(s). (CDCl3)
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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